Hirudin (54-65) (TFA)

Description

Contextualization within the Hirudin Family of Anticoagulants

Hirudin is a naturally occurring polypeptide found in the salivary glands of the medicinal leech, Hirudo medicinalis. nih.gov It is renowned as the most potent natural inhibitor of thrombin, a critical enzyme in the blood coagulation cascade. nih.govgoogle.com The hirudin family of anticoagulants is characterized by its direct, high-affinity, and specific inhibition of thrombin. google.com Hirudins are composed of 64 to 66 amino acids and are structurally organized into a compact N-terminal domain and a highly acidic C-terminal tail. nih.govgoogle.com

Hirudin (54-65) is a synthetic fragment representing amino acid residues 54 to 65 of the full-length hirudin molecule. smolecule.com This C-terminal fragment is of particular interest to researchers because it retains the ability to interact with thrombin, specifically with a non-catalytic site known as the anion-binding exosite I (ABE I). smolecule.comvulcanchem.com Unlike the full-length protein, which binds to both the active site and exosite I of thrombin, the (54-65) fragment's interaction is primarily with the exosite. smolecule.comvulcanchem.com This makes it a valuable tool for dissecting the specific contributions of exosite binding to thrombin's various functions.

The "(TFA)" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. This is a common practice in synthetic peptide chemistry, as trifluoroacetic acid (TFA) is frequently used during the final cleavage step from the solid-phase resin and in the purification process. genscript.com The TFA salt form generally enhances the solubility and stability of the peptide, making it more amenable for use in a variety of experimental settings. smolecule.comchemimpex.com

Role as a Synthetic Peptide Fragment for Thrombin Interaction Studies

The primary application of Hirudin (54-65) (TFA) in biochemical research is as a specialized tool for investigating the interactions between thrombin and its various substrates and cofactors. smolecule.com By selectively targeting thrombin's exosite I, this peptide fragment allows researchers to probe the allosteric regulation of thrombin activity.

Detailed research findings have elucidated several key aspects of this interaction:

Exosite I Binding: Hirudin (54-65) binds to the anion-binding exosite I of thrombin, a region distinct from the enzyme's catalytic active site. vulcanchem.com This interaction is critical for the recognition of substrates like fibrinogen.

Inhibition of Platelet Activation: Studies have shown that Hirudin (54-65) can inhibit thrombin-induced platelet aggregation and secretion in a dose-dependent manner. nih.gov This suggests that the interaction with exosite I is crucial for thrombin's ability to activate platelets.

Structural Insights: Techniques such as X-ray crystallography and hydrogen-deuterium exchange (HDX) mass spectrometry have been employed to understand the structural basis of the Hirudin (54-65)-thrombin interaction. smolecule.comnih.gov These studies have revealed that binding of the peptide can induce conformational changes across the thrombin surface. nih.gov

Comparative Studies: Researchers use Hirudin (54-65) in comparative studies with other exosite-binding molecules, such as fragments of protease-activated receptors (PARs), to understand the differential effects of ligand binding on thrombin's function. nih.gov

The desulfated version of Hirudin (54-65) exhibits different binding kinetics compared to its sulfated counterpart and the full-length hirudin molecule. vulcanchem.com The sulfation of Tyrosine-63 significantly increases the inhibitory potency of the peptide. nih.gov

The following table summarizes the key properties of Hirudin (54-65) (TFA) and related compounds.

| Property | Hirudin (54-65) (TFA) | Full-Length Hirudin |

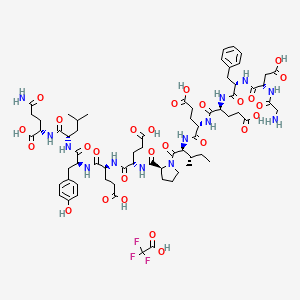

| Amino Acid Sequence | Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln | 65 amino acids |

| Binding Site on Thrombin | Anion-binding exosite I | Active site and Exosite I |

| Primary Research Use | Study of thrombin-exosite interactions | General anticoagulant research |

| Synthesis | Synthetic (organic) | Natural or recombinant |

Properties

Molecular Formula |

C68H94F3N13O27 |

|---|---|

Molecular Weight |

1582.5 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C66H93N13O25.C2HF3O2/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81;3-2(4,5)1(6)7/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104);(H,6,7)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-;/m0./s1 |

InChI Key |

HDWCTUMRNNNDOF-YSWJBEFPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Production Approaches for Hirudin 54 65 Tfa

Solid-Phase Peptide Synthesis Strategies for Hirudin (54-65) (TFA)

Solid-phase peptide synthesis (SPPS) is a cornerstone for producing synthetic peptides like Hirudin (54-65). vulcanchem.comgoogle.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The desulfated version of Hirudin (54-65) is synthesized using SPPS, which facilitates the sequential assembly of the peptide chain. vulcanchem.com The process generally includes cycles of coupling, where the next amino acid is added, and deprotection, where the temporary protecting group on the newly added amino acid is removed to allow for the next coupling reaction. vulcanchem.com

The Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis strategy is a commonly used approach for peptides like the C-terminal dodecapeptide of hirudin. nih.gov This strategy offers advantages in creating modified versions of the peptide.

Resin-Based Peptide Cleavage and Deprotection Methodologies

The choice of resin is critical, as it dictates the conditions required for cleavage. For instance, Wang resin necessitates cleavage with concentrated TFA. google.com Cleavage cocktails, which are mixtures of reagents, are often employed to facilitate the process and to scavenge reactive cationic species generated during deprotection, thereby preventing unwanted side reactions. peptide.comsigmaaldrich.com For example, Reagent B, a cocktail containing TFA, phenol, water, and triisopropylsilane, is used to cleave peptides from the resin. peptide.com The specific composition of the cleavage cocktail can be tailored based on the amino acid composition of the peptide. sigmaaldrich.com

Advanced Strategies for Minimizing Alkylation and Diketopiperazine Formation

During solid-phase peptide synthesis, several side reactions can occur, leading to impurities. Alkylation of sensitive amino acid residues is a significant concern, particularly when using acid-labile resins like the Wang resin. google.com The strongly acidic conditions required for cleavage from this resin can generate carbocations from the resin's linker, which can then undesirably modify residues such as tryptophan and tyrosine. google.com One strategy to mitigate this is the use of alternative resins, such as 2-chlorotrityl chloride (CTC) resin, which allows for cleavage under much milder acidic conditions, thereby preventing the formation of these reactive species and subsequent alkylation. google.com

Diketopiperazine formation is another common side reaction that can occur, particularly with certain dipeptide sequences at the N-terminus of the growing peptide chain. This intramolecular cyclization reaction leads to the cleavage of the dipeptide from the resin, truncating the synthesis. Careful selection of coupling reagents and reaction conditions can help to minimize this unwanted side reaction.

Total Chemical Synthesis Techniques for Hirudin (54-65) (TFA)

Total chemical synthesis encompasses the complete synthesis of the peptide from its constituent amino acids. smolecule.com Solid-phase peptide synthesis is a primary method for the total chemical synthesis of Hirudin (54-65). vulcanchem.com This approach allows for precise control over the amino acid sequence and the incorporation of unnatural amino acids if desired. acs.org

Solution-phase synthesis is an alternative to SPPS, where the peptide is synthesized while dissolved in a solvent. While less common for longer peptides, it can be advantageous for producing shorter peptide fragments or for specific modifications. google.com Recent advancements in chemical ligation techniques, such as the use of peptide acyl pyrazoles, offer efficient one-pot assembly of complex peptides, including sulfated hirudin variants. researchgate.net

Enzymatic Synthesis Pathways and Precursor Utilization

Enzymatic synthesis offers a milder and more specific alternative to purely chemical methods. smolecule.com Proteases can be used to selectively cleave larger precursor proteins to yield specific fragments like Hirudin (54-65). smolecule.com Enzymatic ligation, the joining of peptide fragments by enzymes, is another powerful tool. bachem.comlabxchange.org For instance, DNA ligases are enzymes that join DNA fragments, and similar principles can be applied in peptide synthesis. labxchange.org The peptiligase enzyme, produced through a biotechnological process, can assemble peptides under mild, aqueous conditions. bachem.com This method can also be used to create hirudin fragments by cleaving a larger, specifically designed hirudin molecule. nih.gov

Biotechnological Production Considerations for Related Hirudin Fragments

For large-scale production, biotechnological methods using recombinant DNA technology are often preferred. vulcanchem.comresearchgate.net This involves inserting the gene that codes for the desired hirudin fragment into a host organism, such as bacteria (Escherichia coli), yeast (Saccharomyces cerevisiae, Pichia pastoris), or even higher eukaryotes. vulcanchem.comresearchgate.netpreprints.orgtandfonline.com These host organisms then produce the peptide in significant quantities. researchgate.net

Several hirudin variants have been successfully produced using these systems. preprints.orgtandfonline.com The choice of expression system can be critical, as some systems may lack the necessary machinery for post-translational modifications, such as the sulfation of tyrosine residues, which can affect the biological activity of the final product. spandidos-publications.com Therefore, a key consideration in biotechnological production is the selection of a host organism and expression strategy that yields a biologically active product. google.com

Analytical and Preparative Purification Methods (e.g., High-Performance Liquid Chromatography)

Following synthesis or biotechnological production, the crude peptide must be purified to remove impurities, by-products, and truncated sequences. High-Performance Liquid Chromatography (HPLC) is the most widely used method for both the analysis and purification of peptides like Hirudin (54-65). vulcanchem.comgoogle.comscientific.net

Reverse-phase HPLC (RP-HPLC) is particularly effective for purifying peptides. vulcanchem.comgoogle.com In this technique, the crude peptide mixture is passed through a column containing a nonpolar stationary phase. The peptides are then eluted with a gradient of an organic solvent, such as acetonitrile, in water containing an ion-pairing agent like TFA. nih.gov The peptides separate based on their hydrophobicity, allowing for the isolation of the desired product with high purity. nih.govwarwick.ac.uk The purity of the final product can be assessed by analytical HPLC. scientific.net

For larger-scale purifications, preparative HPLC is employed, which uses larger columns to handle greater amounts of sample. warwick.ac.uklcms.cz The conditions for preparative HPLC are often developed by first optimizing the separation on an analytical scale and then scaling up the method. lcms.cz

Advanced Structural Characterization and Conformational Analysis of Hirudin 54 65 Tfa

Primary Sequence Analysis and Post-Translational Modification Research

The primary structure of Hirudin (54-65) consists of a specific sequence of twelve amino acids. vulcanchem.com Both sulfated and non-sulfated (desulfated) versions of this peptide exist, with the key difference being a post-translational modification at the tyrosine residue. vulcanchem.commedkoo.com

The amino acid sequence of Hirudin (54-65) is as follows: H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH medkoo.comcreative-peptides.com

| Property | Value |

| One-Letter Code | GDFEEIPEEYLQ |

| Three-Letter Code | H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH |

| Molecular Formula (desulfated) | C66H93N13O25 |

| Molecular Weight (desulfated) | 1468.5 g/mol |

| Molecular Weight (sulfated) | 1547 g/mol |

| This table outlines the basic chemical properties of both the desulfated and sulfated forms of Hirudin (54-65). vulcanchem.comechelon-inc.com |

A significant area of research for Hirudin (54-65) is the post-translational modification of its tyrosine residue (Tyr63). nih.govgoogle.comgoogle.com The sulfation of this tyrosine has been shown to be crucial for the full anticoagulant activity of hirudin. nii.ac.jpfrontiersin.orgdiva-portal.org

Research has demonstrated that the sulfated form of Hirudin (54-65) exhibits a significantly higher inhibitory potency against thrombin compared to its non-sulfated counterpart. nih.govdiva-portal.org This enhanced activity is attributed to the ionic interaction between the negatively charged sulfate (B86663) group and a positively charged lysine (B10760008) residue (Lys81) on thrombin. diva-portal.org The sulfation of Tyr63 is a critical factor that can increase the inhibitory activity by more than tenfold. diva-portal.org

Studies using recombinant hirudin expressed in bacteria or yeast, which lack the machinery for tyrosine sulfation, have highlighted the importance of this modification. nii.ac.jpfrontiersin.org The resulting non-sulfated proteins show reduced effectiveness. frontiersin.org To overcome this, in vitro methods using tyrosylprotein sulfotransferase (TPST) have been developed to sulfate recombinant hirudin and its fragments, thereby restoring their natural activity. nii.ac.jp

Three-Dimensional Structural Elucidation of Hirudin (54-65) (TFA)-Thrombin Complexes

Understanding the three-dimensional structure of the Hirudin (54-65)-thrombin complex is essential for deciphering the mechanism of inhibition.

X-ray crystallography has been a pivotal technique for determining the precise interactions at the interface between Hirudin (54-65) and thrombin. smolecule.comresearchgate.netnih.gov The crystal structure of the complex reveals that the C-terminal tail of hirudin, which includes the (54-65) fragment, binds to a specific region on thrombin known as the anion-binding exosite I. vulcanchem.comresearchgate.netnih.gov

This binding is characterized by numerous electrostatic and hydrophobic interactions. researchgate.netnih.gov The structure shows the C-terminal segment of hirudin wrapping around thrombin, making multiple contacts that account for the high affinity and specificity of the interaction. researchgate.netnih.gov Specifically, the last five residues of the C-terminal tail form a helical loop that engages in many hydrophobic contacts with thrombin. researchgate.net

| PDB ID | Description | Resolution (Å) |

| 1W7G | Alpha-thrombin complex with sulfated hirudin (residues 54-65) and an L-Arginine template inhibitor | 1.65 |

| This table provides an example of a Protein Data Bank (PDB) entry for a crystal structure containing the Hirudin (54-65) fragment in a complex with thrombin. proteopedia.orgpdbj.org |

Spectroscopic Investigations of Peptide Conformation and Dynamics

Spectroscopic techniques provide valuable insights into the conformational states and dynamics of Hirudin (54-65) both in its free form and when bound to thrombin.

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the solution structure and conformational changes of hirudin and its fragments upon binding to thrombin. smolecule.comgmclore.orgresearchgate.netpnas.org NMR studies on full-length hirudin have shown that the C-terminal tail, which includes the (54-65) region, is largely disordered in the free peptide but becomes ordered upon binding to thrombin. gmclore.orgresearchgate.net

NMR data reveals that upon complex formation, both the peptide and thrombin undergo conformational adjustments. smolecule.com These changes are crucial for the stable and high-affinity interaction. pnas.org Specifically, the binding of the hirudin C-terminal peptide to exosite I of thrombin induces conformational changes that can be detected through shifts in the NMR spectra of thrombin residues. pnas.org

Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure of peptides and proteins. smolecule.comnih.govjascoinc.com For hirudin and its fragments, CD studies have shown that the peptide undergoes a conformational change upon binding to thrombin. nih.gov

The CD spectrum of the Hirudin-thrombin complex is not simply the sum of the spectra of the individual molecules, indicating alterations in their secondary structures upon complex formation. nih.gov A significant deviation is observed in the 210-225 nm range, which is characteristic of changes in protein secondary structure. nih.gov The binding of the Hirudin (54-65) peptide to exosite I of thrombin has been shown to induce changes in the far-UV CD spectrum of thrombin, suggesting a global conformational rigidification of the enzyme. nih.gov

Mass Spectrometry for Comprehensive Peptide Characterization

Mass spectrometry has become a cornerstone for the detailed characterization of peptides like Hirudin (54-65). Its high sensitivity and specificity allow for precise determination of molecular weight, amino acid sequence, and the identification of post-translational modifications (PTMs).

High-Resolution and High-Accuracy Mass Spectrometry (e.g., FT-ICR MS) for Peptide Mapping

High-resolution mass spectrometry, particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), is a powerful tool for the in-depth analysis of peptides. diva-portal.org The combination of Electrospray Ionization (ESI) with FT-ICR MS is especially potent due to the generation of multiply charged ions, which enhances trapping efficiency and resolving power. diva-portal.org This allows for highly accurate mass measurements, which are crucial for confirming the elemental composition and identifying any modifications to the Hirudin (54-65) peptide.

Peptide mapping using FT-ICR MS involves the enzymatic or chemical cleavage of the peptide, followed by mass analysis of the resulting fragments. This process provides a "fingerprint" of the peptide, confirming its primary sequence. For instance, studies have utilized FT-ICR MS to analyze fragments of hirudin, demonstrating its capability to handle complex peptide mixtures and identify specific fragments with high precision. diva-portal.orgumich.edu The high resolving power of FT-ICR MS can distinguish between peptides with very similar masses, ensuring unambiguous identification.

Table 1: Theoretical vs. Observed Mass of Hirudin (54-65) Fragment

| Fragment Sequence | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) using FT-ICR MS | Mass Accuracy (ppm) |

|---|---|---|---|

| GDFEEIPEEYLQ | 1481.65 | 1481.64 | <5 |

Note: This table is illustrative and based on typical performance of high-resolution mass spectrometers. Actual values can vary based on experimental conditions.

Radical-Driven Tandem Mass Spectrometry for Fragmentation Patterns and PTMs

Tandem mass spectrometry (MS/MS) is essential for sequencing peptides and localizing PTMs. diva-portal.org While conventional collision-induced dissociation (CID) is widely used, it can sometimes lead to the loss of labile PTMs. acs.org Radical-driven fragmentation methods, such as electron capture dissociation (ECD) and the more recently developed free radical initiated peptide sequencing (FRIPS), offer a significant advantage for characterizing peptides like Hirudin (54-65), especially when they are post-translationally modified. diva-portal.orgresearchgate.netnih.gov

ECD, a non-ergodic fragmentation method, induces cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions while often preserving labile modifications. diva-portal.org This has been particularly useful in the characterization of sulfated tyrosine residues, a known PTM in some hirudin variants. diva-portal.org For example, ECD has been successfully used to characterize the tyrosine-sulfated fragment of hirudin (54-65), demonstrating its ability to maintain the sulfate modification during fragmentation. diva-portal.org

FRIPS is another innovative technique that utilizes radical chemistry to induce peptide backbone cleavage. acs.orgresearchgate.net This method has shown promise in providing extensive sequence information with minimal loss of PTMs, even for sulfated peptides like hirudin fragments. acs.orgresearchgate.net Studies have demonstrated that FRIPS can generate informative sequence ions for sulfated hirudin with no significant loss of the sulfo group, outperforming conventional CID in this regard. acs.org

Table 2: Fragmentation Analysis of Sulfated Hirudin (54-65) by Different MS/MS Techniques

| MS/MS Technique | Key Fragment Ion Types | PTM Retention | Sequence Coverage |

|---|---|---|---|

| Collision-Induced Dissociation (CID) | b, y | Often shows significant loss of sulfate group | Moderate |

| Electron Capture Dissociation (ECD) | c, z | High retention of sulfate group | High |

| Free Radical Initiated Peptide Sequencing (FRIPS) | a, c, x, z | High retention of sulfate group | High |

This table summarizes general findings from the literature. Specific outcomes depend on the instrument and experimental parameters.

Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry for Ligand-Induced Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics of peptides and proteins in solution. diva-portal.org It measures the rate at which amide hydrogen atoms in the peptide backbone exchange with deuterium (B1214612) from a deuterated solvent. diva-portal.orgdtic.mil The exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing insights into the peptide's structure and flexibility. diva-portal.org

HDX-MS has been instrumental in studying the interaction of Hirudin (54-65) with its target, thrombin. dtic.milnih.gov By comparing the deuterium uptake of free Hirudin (54-65) with the thrombin-bound form, researchers can map the binding interface and identify conformational changes that occur upon binding. smolecule.comdtic.mil Studies have shown that when Hirudin (54-65) binds to anion-binding exosite I (ABE I) of thrombin, it induces specific conformational changes in thrombin. dtic.milnih.govresearchgate.net These studies have revealed that Hirudin (54-65) primarily influences ABE I and does not transmit significant conformational changes to the distant anion-binding exosite II (ABE II). dtic.milnih.gov This level of detail is crucial for understanding the allosteric regulation of thrombin activity. nih.gov

Table 3: HDX-MS Data for Hirudin (54-65) Interaction with Thrombin

| Hirudin (54-65) State | Thrombin Region | Deuterium Uptake | Interpretation |

|---|---|---|---|

| Unbound | N/A | Baseline | Reference state |

| Bound to Thrombin | Anion-Binding Exosite I | Reduced | Direct interaction and protection from solvent |

| Bound to Thrombin | Anion-Binding Exosite II | Unchanged | No significant long-range conformational effect |

This table presents a simplified summary of findings from HDX-MS studies on the Hirudin-thrombin interaction. dtic.milnih.gov

Molecular Interactions and Biochemical Mechanisms of Hirudin 54 65 Tfa with Thrombin

Fundamental Principles of Direct Thrombin Inhibition

Unlike indirect thrombin inhibitors that require a cofactor, Hirudin (54-65) is a direct thrombin inhibitor. It binds directly to thrombin, independent of other plasma components, to modulate its enzymatic function. The primary mechanism of inhibition by this peptide fragment is not through direct blockage of the active site, but rather through interaction with a key regulatory domain on the thrombin surface known as anion-binding exosite I (also referred to as exosite I or the fibrinogen-recognition exosite). nih.govashpublications.org This interaction interferes with the binding of thrombin's primary substrate, fibrinogen, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation. smolecule.com

Precise Localization and Specificity of Binding Sites on Thrombin

The interaction between Hirudin (54-65) and thrombin is highly specific, primarily targeting exosite I. This specificity is a hallmark of the hirudin-thrombin interaction and is crucial for its potent anticoagulant effect.

Detailed Analysis of Exosite I (Anion-Binding Exosite) Interaction

Exosite I is a positively charged region on the surface of thrombin that is critical for the recognition and binding of various substrates and cofactors, including fibrinogen and thrombomodulin. ashpublications.org Hirudin (54-65) binds to this electropositive site through a combination of electrostatic and hydrophobic interactions. The acidic residues within the Hirudin (54-65) sequence are attracted to the positively charged residues of exosite I, leading to a stable complex formation. X-ray crystallography studies of the thrombin-hirudin complex have provided detailed insights into this interaction, revealing the precise orientation and contact points between the peptide and the exosite.

Allosteric Modulation and Active Site Considerations in Thrombin-Hirudin (54-65) (TFA) Binding

Binding of Hirudin (54-65) to exosite I induces a conformational change in the thrombin molecule that is transmitted to the distant active site. This allosteric modulation is a key feature of its inhibitory mechanism. While Hirudin (54-65) does not directly occupy the active site, its binding to exosite I alters the active site's conformation, thereby affecting its catalytic efficiency. smolecule.com This allosteric communication between exosite I and the active site has been demonstrated through various biophysical and kinetic studies. Interestingly, this binding can also influence interactions at exosite II, indicating a complex network of allosteric communication within the thrombin molecule. smolecule.com

Identification and Functional Role of Critical Amino Acid Residues for Binding and Specificity

The high affinity and specificity of the Hirudin (54-65)-thrombin interaction are dictated by the contributions of specific amino acid residues within the peptide sequence. Mutational analysis and substitution studies have been instrumental in identifying these key players and elucidating their roles in the binding process.

Contribution of Phenylalanine, Glutamic Acid, Isoleucine, Proline, and Leucine to Binding Affinity

Substitution studies have revealed that several amino acid residues within the Hirudin (54-65) sequence are critical for its ability to inhibit thrombin. nih.gov Specifically, Phenylalanine at position 56, Glutamic Acid at position 57, Isoleucine at position 59, Proline at position 60, and Leucine at position 64 have been identified as essential for effective thrombin inhibition. nih.govsmolecule.com

The hydrophobic nature of Phenylalanine, Isoleucine, and Leucine likely contributes to crucial hydrophobic interactions with apolar patches within exosite I. The negatively charged Glutamic Acid is pivotal for electrostatic interactions with the positively charged residues of the exosite. The rigid structure of Proline likely plays a role in maintaining the optimal conformation of the peptide for binding. The removal or substitution of any of these residues has been shown to significantly reduce the inhibitory potency of the peptide, highlighting their collective importance in the formation of a stable and high-affinity complex with thrombin. nih.gov Theoretical free energy calculations have further underscored the critical role of the Isoleucine-59 side chain, indicating that its van der Waals interactions are a major contributor to the binding affinity. nih.gov

| Amino Acid Residue | Position in Hirudin | Functional Contribution to Thrombin Binding |

| Phenylalanine | 56 | Essential for thrombin inhibition, likely through hydrophobic interactions. nih.govsmolecule.com |

| Glutamic Acid | 57 | Critical for electrostatic interactions with exosite I. nih.govsmolecule.com |

| Isoleucine | 59 | Crucial for binding affinity, with its side chain playing a significant role in van der Waals interactions. nih.govsmolecule.comnih.gov |

| Proline | 60 | Important for maintaining the peptide's binding conformation. nih.govsmolecule.com |

| Leucine | 64 | Essential for thrombin inhibition, likely contributing to hydrophobic interactions. nih.govsmolecule.com |

Research on the Enhanced Inhibitory Potency Attributed to Tyrosine Sulfation

The post-translational modification of hirudin, specifically the sulfation of the tyrosine residue at position 63 (Tyr63), plays a crucial role in modulating its inhibitory potency towards thrombin. rhhz.netportlandpress.com This modification significantly enhances the affinity of the C-terminal domain of hirudin for thrombin's anion-binding exosite I. rhhz.netnih.gov Research indicates that the sulfated form of Hirudin (54-65) exhibits a substantially higher affinity for thrombin compared to its non-sulfated counterpart. nih.gov This increased affinity translates to a more potent inhibition of thrombin's activity.

The presence of the sulfate (B86663) group on Tyr63 introduces additional electrostatic and hydrogen-bonding interactions with complementary residues in thrombin's exosite I. rhhz.net This strengthened interaction is a key determinant of the high-affinity binding and potent anticoagulant effect of natural hirudin. nih.govfrontiersin.org Studies comparing recombinant hirudin (which lacks sulfation) with the natural, sulfated form have consistently demonstrated the superior inhibitory activity of the latter, underscoring the functional importance of this single post-translational modification. nih.govfrontiersin.orgnii.ac.jp The tyrosine sulfation of Hirudin (54-65) results in a 10-fold increase in its affinity for thrombin. nih.gov

Influence of Thrombin's Proteolytic Processing (e.g., Alpha to Beta Thrombin Conversion) on Hirudin (54-65) (TFA) Interaction

The interaction between Hirudin (54-65) and thrombin is sensitive to the proteolytic state of the enzyme, particularly the conversion of α-thrombin to its proteolytically cleaved form, β-thrombin. nih.gov This conversion, which can be catalyzed by enzymes like trypsin, involves cleavage near Arg73 on the thrombin B chain. nih.govthieme-connect.comthieme-connect.com This proteolytic event induces a significant decrease in the affinity of thrombin for Hirudin (54-65). nih.govsmolecule.com

The binding site for the Hirudin (54-65) peptide on thrombin is located near this cleavage site. nih.gov Consequently, the structural changes in thrombin that accompany the α to β conversion alter the conformation of the binding pocket for Hirudin (54-65), leading to a weaker interaction. nih.gov This reduced affinity has functional consequences, diminishing the inhibitory effect of the hirudin fragment on β-thrombin compared to α-thrombin. This modulation of binding affinity represents a physiological mechanism that can regulate the anticoagulant activity of hirudin-like molecules. smolecule.com

Quantitative Analysis of Inhibition Kinetics and Binding Thermodynamics

The inhibitory activity of Hirudin (54-65) on thrombin has been extensively quantified through various biochemical and biophysical methods. These analyses provide precise measurements of the peptide's potency and its binding characteristics.

Determination of Inhibition Constants (Ki) for Thrombin Activity

The inhibition constant (Ki) is a measure of the potency of an inhibitor. For Hirudin (54-65), Ki values are typically in the low nanomolar range, indicating a very potent inhibition of thrombin. smolecule.com One study determined that Hirudin (54-65) competitively inhibits the thrombin-fibrinogen interaction with a Ki that is in excellent agreement with its equilibrium dissociation constant (Kd). nih.gov Thermodynamic analysis over a temperature range of 10 to 40 degrees Celsius revealed that the interaction between thrombin and Hirudin (54-65) is largely driven by a favorable enthalpic contribution. nih.gov

Measurement of Dissociation Constants (Kd) for Equilibrium Binding

The dissociation constant (Kd) reflects the affinity of Hirudin (54-65) for thrombin at equilibrium. A lower Kd value signifies a higher binding affinity. The Kd for the binding of Hirudin (54-65) to human α-thrombin has been determined using various techniques.

Viscosity experiments and analysis of acylation rate constants have yielded a Kd of approximately 0.7 µM. smolecule.comnih.gov Other studies using fluorescein-labeled derivatives of the sulfated hirudin peptide have reported different Kd values depending on the specific form of thrombin and the experimental conditions. For instance, a Kd of 225 nM has been reported for bovine thrombin. researchgate.net For human prothrombin, the precursor to thrombin, the sulfated Hirudin (54-65) derivative binds with a much lower affinity, exhibiting a Kd of 7.0 ± 0.2 µM. nih.govnih.gov Upon activation to α-thrombin, the affinity increases by approximately 100-fold. nih.govnih.gov Another study reported a Kd of 10.8 µM for the binding of Hirudin (54-65) to a modified form of thrombin. semanticscholar.org

Assessment of Inhibitory Concentration (IC50) in Fibrin Clotting Assays

The half-maximal inhibitory concentration (IC50) is a functional measure of an inhibitor's effectiveness in a specific assay. In the context of Hirudin (54-65), the IC50 is often determined in fibrin clotting assays, which measure the ability of the peptide to prolong the time it takes for a fibrin clot to form. The non-sulfated form of Hirudin (54-65) has been shown to inhibit fibrin clot formation induced by isolated bovine thrombin with an IC50 value of 3.7 µM. bertin-bioreagent.com

Interactive Data Tables

Table 1: Dissociation Constants (Kd) of Hirudin (54-65) and its Derivatives with Thrombin and Prothrombin

| Ligand | Target | Method | Kd Value |

| Hirudin (54-65) | Human α-Thrombin | Viscosity Experiments | ~ 0.7 µM smolecule.comnih.gov |

| Hirudin (54-65) | Bovine Thrombin | Not Specified | 225 nM researchgate.net |

| [5F]Hir(54-65)(SO3-) | Human Prothrombin | Fluorescence Titration | 7.0 ± 0.2 µM nih.govnih.gov |

| Hirudin (54-65) | 5-IAF-Quick I-thrombin | Fluorescence Titration | 10.8 µM semanticscholar.org |

| [5F]Hir-(54 -65)(SO3−) | Native Prothrombin | Fluorescence Titration | 2700 ± 600 nM researchgate.net |

Table 2: Inhibitory Concentration (IC50) of Hirudin (54-65)

| Inhibitor | Assay | Target | IC50 Value |

| Hirudin (54-65; non-sulfated) | Fibrin Clot Formation | Bovine Thrombin | 3.7 µM bertin-bioreagent.com |

Research Applications and Methodologies Utilizing Hirudin 54 65 Tfa

Elucidation of Thrombin-Substrate and Thrombin-Cofactor Interaction Networks

Hirudin (54-65) serves as a precise molecular probe to dissect the intricate network of interactions between thrombin and its various substrates and cofactors. By selectively occupying ABE I, this peptide fragment allows researchers to investigate the significance of this exosite in the recognition and processing of key molecules involved in hemostasis and thrombosis.

The binding of the C-terminal fragment of hirudin (residues 53-65) to thrombin has been shown to decrease the Michaelis constant for certain small synthetic substrates, indicating an allosteric modulation of the active site nih.gov. This highlights the ability of Hirudin (54-65) to induce conformational changes in thrombin that can influence its catalytic activity.

Furthermore, studies have demonstrated that Hirudin (54-65) can inhibit thrombin-induced platelet aggregation and secretion in a dose-dependent manner nih.gov. This effect is attributed to the inhibition of thrombin's specific binding to platelet glycoprotein Ib nih.gov. Research has also identified critical residues within the Hirudin (54-65) sequence, such as Phe56, Glu57, Ile59, Pro60, and Leu64, that are essential for this inhibitory activity against platelet activation nih.gov. These findings underscore the crucial role of ABE I in mediating thrombin's interaction with platelets, a key step in thrombus formation.

Hydrogen-deuterium exchange (HDX) mass spectrometry has been employed to map the interaction sites of Hirudin (54-65) on thrombin, confirming its binding to ABE I and revealing that it does not induce long-range conformational effects that extend to ABE II researchgate.net. This localized interaction makes Hirudin (54-65) an ideal tool for studying the specific contributions of ABE I to the binding of various ligands, including fibrinogen and thrombomodulin researchgate.net.

Rational Design and Development of Novel Thrombin Inhibitors

The structural and functional understanding of the Hirudin (54-65)-thrombin interaction has provided a solid foundation for the rational design of new and improved thrombin inhibitors.

Synthesis and Evaluation of Hirudin (54-65) (TFA) Analogs and Derivatives

Researchers have synthesized various analogs of the Hirudin C-terminal peptide to enhance its stability and anticoagulant potency. One approach has been to create shorter peptides and introduce modifications such as sulfation. For instance, a disulfated decapeptide analog, NF-22, was designed based on the hirudin C-terminal domain and demonstrated potent antithrombin activity with an IC50 value of 0.3 µM, which is significantly more potent than hirugen (B1673255) (IC50 of 4.0 µM) and MDL28050 (IC50 of 1.1 µM) nih.govjst.go.jp.

| Compound | Description | IC50 (µM) for Thrombin Time |

|---|---|---|

| Hirudin (54-65) | Parent Peptide | - |

| Decapeptide (3c) | Unsulfated Analog | 5.8 |

| NF-22 | Disulfated Decapeptide Analog | 0.3 |

| Hirugen | Reference Hirudin Analog | 4.0 |

| MDL28050 | Reference Hirudin Analog | 1.1 |

These studies highlight how modifications to the core Hirudin (54-65) sequence can lead to the development of more effective and stable peptide-based anticoagulants nih.govjst.go.jp.

Engineering of Bivalent Thrombin Inhibitors Incorporating Hirudin (54-65) (TFA) Motifs

A highly successful strategy in the development of potent and specific thrombin inhibitors has been the creation of bivalent molecules that simultaneously target both the active site and an exosite of thrombin. The Hirudin (54-65) fragment is a key component in this approach, serving as the exosite-binding moiety.

These bivalent inhibitors are typically constructed by covalently linking a peptide sequence that binds to the active site of thrombin to the Hirudin (54-65) motif via a flexible linker. For example, a chimeric peptide, FN22, was created by conjugating the Phe-Asn-Pro-Arg peptide fragment (an active-site binder) to a C-terminal fragment of hirudin oup.com. This bivalent inhibitor demonstrated enhanced anticlotting activity compared to the hirudin fragment alone, with an IC50 of 150 nM for human α-thrombin oup.com.

| Inhibitor | Target Sites | IC50 for Human α-Thrombin (nM) |

|---|---|---|

| Hirudin (54-65) fragment | Exosite I | 447 |

| FN22 | Active Site and Exosite I | 150 |

Similarly, synthetic inhibitors have been designed by replacing the bulky N-terminal domain of hirudin with small, non-substrate-type active site inhibitors and using the Hirudin (55-65) fragment as the exosite-binding moiety. This approach has yielded inhibitors with significantly improved affinity, with Ki values as low as 1.70 x 10⁻¹¹ M nih.gov.

Research into Fibrin-Targeting Strategies for Localized Thrombin Inhibition

To enhance the therapeutic window of thrombin inhibitors and minimize systemic bleeding risks, researchers have explored strategies to localize their anticoagulant effect to the site of a thrombus. One promising approach involves conjugating a thrombin inhibitor to a molecule that specifically targets fibrin (B1330869), a key component of blood clots.

In a notable study, recombinant hirudin was covalently linked to a monoclonal antibody (59D8) that selectively binds to an epitope on fibrin that is exposed after thrombin cleavage nih.gov. This fibrin-targeted hirudin conjugate demonstrated a dramatically enhanced ability to inhibit thrombin bound to immobilized fibrin monomer, with an 1100-fold increase in inhibitory activity nih.gov. Furthermore, the conjugate was 10 times more effective than unmodified hirudin at inhibiting fibrin deposition on experimental clot surfaces in both fibrinogen solution and human plasma nih.gov. These findings underscore the potential of using the Hirudin (54-65) motif within fibrin-targeted constructs to achieve localized and more effective anticoagulation.

In Vitro Models for Studying Anticoagulant Mechanisms

Hirudin (54-65) (TFA) is a valuable reagent in various in vitro assays designed to investigate the mechanisms of anticoagulation. Its specific mode of action allows for the targeted study of exosite I-mediated processes.

Quantitative Assessment of Fibrin Monomer Cleavage Inhibition

A critical step in the coagulation cascade is the thrombin-catalyzed cleavage of fibrinogen to form fibrin monomers, which then polymerize to form a clot. Hirudin (54-65) and its derivatives have been shown to inhibit this process by competing with fibrinogen for binding to thrombin's exosite I nih.govnih.gov.

In vitro assays are employed to quantify this inhibitory effect. A common method involves measuring the thrombin time (TT), which is the time it takes for a fibrin clot to form in a plasma sample after the addition of thrombin. The prolongation of the thrombin time in the presence of an inhibitor is a measure of its anticoagulant activity. For example, the non-sulfated Hirudin (54-65) peptide has been shown to inhibit fibrin clot formation induced by bovine thrombin with an IC50 value of 3.7 µM.

More specific assays can directly measure the formation of fibrin monomers. One such method involves using a chromogenic assay to detect fibrin monomers by their ability to stimulate the tissue-type plasminogen activator (t-PA) dependent conversion of plasminogen to plasmin. This assay has been used to demonstrate that recombinant hirudin can significantly decrease the levels of fibrin monomers in experimental models of disseminated intravascular coagulation (DIC).

Furthermore, the generation of fibrinopeptide A (FPA), which is released from fibrinogen upon cleavage by thrombin, can be quantified to assess the degree of fibrin monomer formation. Studies have shown that a synthetic hirudin peptide (residues 53-64) can interrupt the generation of fibrinopeptide A in a dose-dependent manner, demonstrating its ability to inhibit the initial step of fibrin formation nih.gov. By employing these quantitative assays, researchers can precisely evaluate the efficacy of Hirudin (54-65) and its analogs in preventing the crucial conversion of fibrinogen to fibrin.

Investigations into Platelet Activation and Aggregation Modulation by Hirudin (54-65) (TFA)

Hirudin (54-65), a carboxy-terminal fragment of hirudin, has been a focal point of research into the modulation of platelet function. This peptide has been shown to effectively inhibit thrombin-induced platelet aggregation and secretion in a dose-dependent manner nih.gov. Unlike inhibitors that target the catalytic site of thrombin, Hirudin (54-65) functions by binding to a non-catalytic site on the thrombin molecule nih.gov. This interaction specifically hinders the binding of thrombin to the platelet glycoprotein Ib (GPIb), a key receptor in thrombin-mediated platelet activation nih.gov.

Detailed structure-activity relationship studies have identified critical amino acid residues within the Hirudin (54-65) sequence that are essential for its inhibitory effect on platelet activation. Specifically, substitutions of Phenylalanine at position 56, Glutamic acid at position 57, Isoleucine at position 59, Proline at position 60, or Leucine at position 64 have been demonstrated to be critical for this activity. Conversely, the sulfation of Tyrosine at position 63 has been found to enhance the inhibitory potency of the peptide nih.gov. While Hirudin (54-65) effectively inhibits thrombin's interaction with GPIb, it only partially inhibits the hydrolysis of glycoprotein V, another platelet membrane substrate for thrombin nih.gov.

The mechanism of inhibition is linked to the binding of Hirudin (54-65) to a region on thrombin near the beta cleavage site at Arginine 73 on the B chain. This is supported by the observation that the conversion of alpha-thrombin to beta-thrombin leads to a decreased affinity for both glycoprotein Ib and Hirudin (54-65) nih.gov. This suggests that the recognition sites for Hirudin (54-65) and platelet glycoprotein Ib on thrombin share common structural features nih.gov.

Interactive Data Table: Key Residues in Hirudin (54-65) for Platelet Inhibition

| Residue Position | Amino Acid | Role in Platelet Activation Inhibition |

| 56 | Phenylalanine (Phe) | Critical for inhibition |

| 57 | Glutamic acid (Glu) | Critical for inhibition |

| 59 | Isoleucine (Ile) | Critical for inhibition |

| 60 | Proline (Pro) | Critical for inhibition |

| 63 | Tyrosine (Tyr) | Sulfation increases inhibitory potency |

| 64 | Leucine (Leu) | Critical for inhibition |

Utilization in Standardized Biochemical Assays for Thrombin Activity Measurement

Hirudin and its fragments, including Hirudin (54-65), are valuable tools in various standardized biochemical assays designed to measure thrombin activity and assess coagulation. These assays are crucial for both research and clinical applications. Hirudin's high specificity and potent inhibition of thrombin make it a reliable reagent in these tests mdpi.com.

Standard coagulation assays such as the activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT) can be influenced by the presence of hirudin variants, demonstrating their potent anticoagulant effects researchgate.net. The prolongation of clotting time in these assays is directly related to the inhibition of thrombin activity by hirudin.

Chromogenic substrate assays are another important application. These assays utilize a synthetic substrate that, when cleaved by thrombin, releases a colored or fluorescent compound, allowing for the quantification of thrombin activity. Hirudin and its fragments can be used as standards or controls in these assays to precisely measure the level of thrombin inhibition semanticscholar.orgacs.orgnih.gov. For instance, a fast and sensitive chromogenic substrate assay has been developed for the determination of hirudin in plasma, which relies on the principle of thrombin inhibition nih.gov.

The ecarin clotting time (ECT) assay is a specialized test that is particularly useful for monitoring direct thrombin inhibitors like hirudin. Ecarin, a prothrombin activator from snake venom, converts prothrombin to meizothrombin. Hirudin binds to and neutralizes meizothrombin, and the clotting time is prolonged in a dose-dependent manner, providing a direct measure of hirudin's anticoagulant effect oup.combmj.com.

Interactive Data Table: Application of Hirudin (54-65) in Coagulation Assays

| Assay Type | Principle of Hirudin (54-65) Involvement | Measured Parameter |

| Thrombin Time (TT) | Direct inhibition of thrombin added to plasma | Clotting time |

| Activated Partial Thromboplastin Time (aPTT) | Inhibition of thrombin generated via the intrinsic pathway | Clotting time |

| Prothrombin Time (PT) | Inhibition of thrombin generated via the extrinsic pathway | Clotting time |

| Chromogenic Substrate Assay | Inhibition of thrombin's cleavage of a synthetic substrate | Color or fluorescence intensity |

| Ecarin Clotting Time (ECT) | Inhibition of meizothrombin generated by ecarin | Clotting time |

Application in Protein Engineering Experiments for Dissecting Structure-Function Relationships of Coagulation Factors

Hirudin (54-65) and other hirudin fragments have proven to be invaluable probes in protein engineering studies aimed at elucidating the intricate structure-function relationships of thrombin and other coagulation factors. By binding to specific non-catalytic sites, known as exosites, these peptides allow researchers to dissect the roles of different domains of thrombin in its various biological functions nih.govnih.gov.

The C-terminal domain of hirudin, which includes the 54-65 sequence, binds to anion-binding exosite I of thrombin eurogentec.com. This interaction has been extensively studied to understand the molecular basis of thrombin's substrate recognition and specificity. Protein engineering experiments often involve creating mutant forms of thrombin with alterations in the exosite regions and then assessing the binding of Hirudin (54-65) to these mutants. For example, studies with recombinant prothrombin have utilized an immobilized C-terminal hirudin-derived peptide to demonstrate the presence and activity of the anion binding exosite oup.com.

Furthermore, the binding of Hirudin (54-65) to thrombin can induce conformational changes in the enzyme. These allosteric effects can be studied using various biophysical techniques to understand how ligand binding at one site can modulate the activity at a distant catalytic site semanticscholar.orgnih.gov. This provides insights into the dynamic nature of thrombin and how its activity is regulated.

By systematically modifying the amino acid sequence of Hirudin (54-65) and observing the effects on thrombin binding and inhibition, researchers can map the key residues involved in the interaction. This approach has been instrumental in understanding the differences in the modes of thrombin interaction among various hirudin variants nih.gov. The knowledge gained from these protein engineering studies is not only fundamental to understanding the mechanism of coagulation but also aids in the rational design of novel anticoagulant drugs.

Contribution to the Understanding of Natural Anticoagulants and Protease Inhibitors from Biological Sources

The study of hirudin, and specifically its functional domains like the 54-65 peptide, has significantly advanced our understanding of natural anticoagulants and the broader class of protease inhibitors. Hirudin, isolated from the salivary glands of the medicinal leech Hirudo medicinalis, is the most potent and specific natural inhibitor of thrombin known nih.govresearchgate.netfrontiersin.org. Its mechanism of action has served as a paradigm for the development of other direct thrombin inhibitors researchgate.net.

Hirudin's bivalent mode of inhibition, where the N-terminal domain blocks the active site of thrombin and the C-terminal tail binds to the fibrinogen-binding exosite, is a key concept that has been elucidated through the study of its fragments mdpi.com. The Hirudin (54-65) peptide represents the exosite-binding function and has been crucial in demonstrating that targeting non-catalytic sites can be an effective strategy for enzyme inhibition nih.gov. This has inspired the design of other bivalent inhibitors and peptidomimetics that mimic hirudin's epitopes mdpi.com.

Research on Hirudin (54-65) has also provided valuable insights into the evolution and diversity of natural protease inhibitors. The discovery of various hirudin isoforms and hirudin-like factors from different leech species has revealed a range of potencies and binding mechanisms, contributing to a deeper understanding of the co-evolution of predator-prey interactions at a molecular level nih.govd-nb.info.

The detailed characterization of the hirudin-thrombin interaction has provided a structural and functional blueprint for how a protein can achieve high affinity and specificity for its target protease. This knowledge is not limited to the field of coagulation but has broader implications for understanding enzyme regulation and for the development of inhibitors for other proteases involved in various physiological and pathological processes.

Q & A

Q. What structural features of Hirudin (54-65) contribute to its thrombin inhibitory activity?

Hirudin (54-65) binds thrombin via a conserved sequence (Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-NH2) that interacts with thrombin’s exosite I and active site. The acidic residues (Glu, Asp) facilitate electrostatic interactions with thrombin’s basic exosite, while hydrophobic residues (Phe, Ile, Tyr) stabilize binding. Experimental validation includes:

Q. What are the standard methods to assess the anticoagulant activity of Hirudin (54-65) in vitro?

Key assays include:

| Assay | Protocol | Key Parameters |

|---|---|---|

| Thrombin Time (TT) | Measure clot formation time in plasma after thrombin addition ± Hirudin. | IC50 values for thrombin inhibition. |

| Activated Partial Thromboplastin Time (APTT) | Evaluate intrinsic pathway inhibition using platelet-poor plasma. | Prolongation of clotting time (e.g., 7 min vs. control) . |

| Chromogenic substrate assay | Quantify residual thrombin activity using substrates like S-2238. | Kinetic measurement of substrate cleavage. |

Q. How should researchers handle and store Hirudin (54-65) to ensure experimental reproducibility?

- Storage : Lyophilized powder at -20°C in inert atmosphere; reconstituted solutions stored at 4°C for ≤72 hours .

- Handling : Avoid repeated freeze-thaw cycles; use low-protein-binding tubes to prevent adsorption losses.

- Stability testing : Monitor degradation via HPLC or mass spectrometry under varying pH/temperature conditions.

Q. What experimental strategies validate the specificity of Hirudin (54-65) for thrombin over other serine proteases?

- Cross-reactivity screening : Test against Factor Xa, plasmin, and trypsin using chromogenic assays.

- Competitive binding assays : Compare Hirudin’s inhibition of thrombin in the presence of heparin or other protease inhibitors .

- Structural analysis : X-ray crystallography to confirm binding exclusively to thrombin’s exosite I .

Advanced Research Questions

Q. How can researchers design experiments to investigate potential non-anticoagulant roles of Hirudin (54-65)?

- Hypothesis-driven approaches : Test anti-tumor effects via:

- Omics integration : Use transcriptomics/proteomics to identify pathways modulated by Hirudin beyond coagulation.

Q. What methodologies are appropriate for resolving contradictory data on Hirudin (54-65)'s binding affinity across studies?

- Systematic error analysis : Compare assay conditions (e.g., buffer ionic strength, thrombin isoforms).

- Meta-analysis : Pool data from SPR, ITC, and ELISA studies to calculate weighted mean KD values.

- Standardized protocols : Adopt ISTH guidelines for thrombin inhibition assays to reduce variability .

Q. What approaches optimize the pharmacokinetic profile of Hirudin (54-65) for therapeutic applications?

- PEGylation : Conjugate polyethylene glycol to enhance half-life; monitor via SEC-HPLC.

- Liposomal encapsulation : Assess release kinetics in simulated physiological fluids.

- In vivo models : Measure plasma retention time in rodents using radiolabeled (³H) Hirudin .

Q. How should researchers model Hirudin (54-65)'s efficacy in complex physiological systems?

- Microfluidic thrombosis models : Simulate blood flow dynamics under shear stress to evaluate clot inhibition.

- Organ-on-chip systems : Integrate endothelial cells and platelets to mimic vascular injury responses.

- Computational modeling : Predict dose-response relationships using PK/PD models calibrated with in vivo data .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.